2,3-Dimethylpiperidine hydrobromide
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Overview
Description
2,3-Dimethylpiperidine hydrobromide is a chemical compound with the molecular formula C7H16BrN. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications
Mechanism of Action
Target of Action
Piperidine derivatives, such as 2,3-Dimethylpiperidine hydrobromide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3-Dimethylpiperidine hydrobromide are not fully elucidated. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Piperidine derivatives have been used in the synthesis of biologically active substances such as 11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1), which is used for treating diseases associated with cortisol abnormalities .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Studies on piperidine derivatives suggest that they can interact with various biomolecules. For instance, the denitrification mechanisms of piperidine and its derivatives were studied using self-consistent periodic density functional theory (DFT) .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are not available. Piperidine derivatives have been studied for their effects in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Piperidine derivatives are known to be involved in various metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylpiperidine hydrobromide typically involves the hydrogenation of 2,3-dimethylpyridine. This process can be carried out using a Ru/C catalyst prepared by the impregnation method. The hydrogenation reaction is conducted in a trickle bed reactor under reduction conditions at 300°C in the presence of hydrogen gas .
Industrial Production Methods: In industrial settings, the large-scale production of this compound may involve similar hydrogenation processes, with optimizations for yield and purity. The use of in-situ H2 reduction and moderate oxidation methods can enhance the catalytic activity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpiperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of a suitable catalyst (e.g., Ru/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
2,3-Dimethylpiperidine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
2,3-Dimethylpyridine: A precursor for the synthesis of 2,3-dimethylpiperidine hydrobromide.
N-Methylpiperidine: Another piperidine derivative with similar structural features and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dimethylpiperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.BrH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZMLMPUZYHQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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